molecular formula C14H13BrClNO B2363373 4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol CAS No. 1223888-09-2

4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol

Cat. No.: B2363373
CAS No.: 1223888-09-2
M. Wt: 326.62
InChI Key: ZNEQUURDSZJINC-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

The molecular weight of the compound is 32662 , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol can be achieved through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzyl chloride with 2-chlorobenzylamine in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction can lead to the formation of hydroquinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields an amino derivative.

    Oxidation: Oxidation of the phenolic group results in the formation of quinones.

    Reduction: Reduction of the phenolic group leads to hydroquinones.

Scientific Research Applications

4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol is used extensively in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorobenzylamine
  • 2-Chlorobenzylamine
  • 4-Bromo-2-chlorophenol

Uniqueness

4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-2-[[(2-chlorophenyl)methylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEQUURDSZJINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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